molecular formula C6H3ClN2O3 B8783171 6-Nitronicotinoyl chloride CAS No. 60780-82-7

6-Nitronicotinoyl chloride

Cat. No. B8783171
CAS RN: 60780-82-7
M. Wt: 186.55 g/mol
InChI Key: XGDAWVFFTNPNOM-UHFFFAOYSA-N
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Description

6-Nitronicotinoyl chloride is a useful research compound. Its molecular formula is C6H3ClN2O3 and its molecular weight is 186.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Nitronicotinoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Nitronicotinoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60780-82-7

Product Name

6-Nitronicotinoyl chloride

Molecular Formula

C6H3ClN2O3

Molecular Weight

186.55 g/mol

IUPAC Name

6-nitropyridine-3-carbonyl chloride

InChI

InChI=1S/C6H3ClN2O3/c7-6(10)4-1-2-5(8-3-4)9(11)12/h1-3H

InChI Key

XGDAWVFFTNPNOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 6-nitronicotinic acid (3.5 g) is added thionyl chloride (50 ml), and the mixture is refluxed for three hours, and evaporated to remove thionyl chloride to give 6-nitronicotinoyl chloride, which is added with stirring to a solution of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-benzazepine (3.4 g) in pyridine (50 ml) under ice-cooling. The mixture is stirred at room temperature overnight. To the reaction mixture is added water, and the mixture is extracted with ethyl acetate. The extract is washed successively with 0.1N aqueous hydrochloric acid and water, and dried over magnesium sulfate. The resultant is evaporated under reduced pressure to remove the solvent, and the residue is purified by silica gel column chromatography to give 7-chloro-5-oxo-1-(6-nitronicotinoyl)-2,3,4,5-tetrahydro-1H-benzazepine (4.9 g) as colorless amorphous.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

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